molecular formula C25H23N3O5 B3205971 N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1040661-33-3

N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B3205971
CAS No.: 1040661-33-3
M. Wt: 445.5 g/mol
InChI Key: FBKVQHUJHVBWAW-UHFFFAOYSA-N
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Description

N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic chemical reagent of high interest in medicinal chemistry and drug discovery research. This complex molecule features a hybrid structure combining a xanthene carboxamide group with a methoxy-substituted dihydropyridopyrazinedione moiety. The xanthene group is a prominent scaffold in material science and is often utilized in the development of fluorescent probes and molecular sensors. The pyridopyrazinedione core is a privileged structure in pharmacology, frequently found in compounds being investigated for their potential to modulate various biological targets, such as enzyme inhibition or receptor antagonism. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening in assay development. Its specific physicochemical properties make it suitable for studies in chemical biology and the development of novel therapeutic agents. The product is supplied with comprehensive analytical data, including HPLC and MS documentation, to ensure identity and purity for critical research applications. For Research Use Only. Not intended for any human or veterinary drug, household, or food use.

Properties

IUPAC Name

N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-32-22-15-28-13-12-27(25(31)18(28)14-19(22)29)11-10-26-24(30)23-16-6-2-4-8-20(16)33-21-9-5-3-7-17(21)23/h2-9,14-15,23H,10-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKVQHUJHVBWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H25N3O4
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 1040659-84-4

The biological activity of this compound may be attributed to its structural components, particularly the xanthene and pyridopyrazine moieties. These structures are known to interact with various biological targets, including enzymes and receptors.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Studies indicate that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with a pyridopyrazine core have shown efficacy against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial activity is limited, its structural relatives suggest potential effectiveness.

Anticancer Activity

Research has indicated that compounds containing xanthene derivatives can have anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluating triazolo[4,3-a]pyrazine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 16 to 32 μg/mL for the most effective compounds .
    • While direct studies on this compound are not available, its structural similarities suggest it may exhibit comparable activity.
  • Anticancer Potential :
    • Research on xanthene derivatives has shown promising results in inducing apoptosis in various cancer cell lines. For example, compounds that target the Bcl-2 family of proteins have been noted for their ability to promote cell death in resistant cancer types.
    • Further investigation into this compound's ability to modulate apoptotic pathways could provide insights into its potential as an anticancer agent.

Data Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s pyrido[1,2-a]pyrazine core is shared with several analogs, but substituent patterns and appended groups differ significantly:

Compound Name/Example ID Core Structure Key Substituents Functional Groups
Target Compound Pyrido[1,2-a]pyrazine 7-Methoxy, 1,8-dioxo, ethyl linker to xanthene carboxamide Methoxy, ketones, xanthene
Example 322 Pyrido[1,2-a]pyrazine 4-Fluorobenzyl at position 2, hydroxy at position 9 Fluorobenzyl, hydroxy, carboxamide
Example 323 Pyrido[1,2-a]pyrazine Ethyl group at N-terminus, hydroxy at position 9 Ethyl, hydroxy, carboxamide
Example 61 Pyrido[1,2-a]pyrazine 3,4-Dichlorobenzyl at position 2, diethyl carboxamide Dichlorobenzyl, diethylamide
Compound Spiro-pyrano-pyrido-pyrazine Octahydrospiro system with ethyl and difluorobenzyl groups Spirocyclic, difluorobenzyl, hydroxy

Key Observations :

  • Methoxy vs. Hydroxy Groups : The target compound’s 7-methoxy group may enhance lipophilicity compared to analogs with hydroxy groups (e.g., Examples 322–323), which could influence membrane permeability .
  • Xanthene vs. Benzyl Groups : The xanthene carboxamide in the target compound introduces a bulky aromatic system, contrasting with smaller benzyl or alkyl groups in analogs (e.g., Examples 61–63). This may sterically hinder interactions with certain enzyme pockets .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, such as coupling pyrido[1,2-a]pyrazinone derivatives with xanthene-carboxamide precursors via nucleophilic substitution or amidation. For example, and describe analogous syntheses using reflux conditions (e.g., acetone/K2_2CO3_3 for coupling) followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification . Yield optimization may require adjusting reaction time, temperature, or stoichiometry. Confirm purity via HPLC (>95%) and characterize intermediates using 1^1H/13^{13}C NMR and HRMS .

Q. How is the compound’s structure validated spectroscopically?

  • NMR : Analyze 1^1H NMR for methoxy protons (~δ 3.8–4.0 ppm), xanthene aromatic protons (δ 6.8–8.5 ppm), and pyrazinone carbonyl signals (δ ~160–170 ppm in 13^{13}C NMR). Compare splitting patterns to theoretical predictions .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error between calculated and observed values .
  • IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and amide N-H bonds (~3300 cm1^{-1}) .

Q. What are the key physicochemical properties (e.g., solubility, stability)?

  • Solubility : Test in DMSO (common stock solvent), water (likely low due to aromatic rings), and ethanol. Use dynamic light scattering (DLS) for aggregation studies .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acid/alkali stability tests (pH 1–13) can reveal hydrolytic susceptibility .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Design of Experiments (DOE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading). highlights AI-driven models (COMSOL Multiphysics) for reaction simulation .
  • Catalyst Screening : Test Pd-based catalysts for coupling steps or enzymatic catalysts for stereoselective amidation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How to resolve contradictions in spectroscopic data versus computational predictions?

  • Multi-spectral Correlation : Cross-validate NMR/IR data with DFT calculations (e.g., Gaussian09) for optimized geometries and chemical shifts .
  • X-ray Crystallography : If crystals are obtainable, compare experimental vs. predicted dihedral angles and hydrogen bonding .
  • Tautomerism Analysis : Investigate keto-enol equilibria in solution via variable-temperature NMR .

Q. What methodologies are used to study its biological mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the xanthene moiety’s π-π stacking .
  • In Vitro Assays : Measure IC50_{50} values in enzyme inhibition assays (e.g., fluorescence-based) with positive controls .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .

Q. How to address batch-to-batch variability in impurity profiles?

  • HPLC-MS/MS : Identify impurities (e.g., des-methyl analogs or oxidation products) using high-resolution MS .
  • Reference Standards : Synthesize and characterize potential impurities (e.g., via ’s protocols for related carboxamides) .
  • DoE for Purification : Optimize chromatography conditions (e.g., C18 columns, acetonitrile/water gradients) .

Q. What computational tools are recommended for modeling its pharmacokinetics?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions .
  • MD Simulations : Run nanosecond-scale simulations (GROMACS) to study membrane permeability .

Q. How to design experiments for reproducibility across labs?

  • Standardized Protocols : Document reaction conditions (e.g., inert atmosphere, solvent drying) and share raw spectral data .
  • Inter-lab Studies : Collaborate to validate HPLC retention times and biological assay endpoints .

Q. How to integrate this compound into a broader theoretical framework (e.g., drug design)?

  • Structure-Activity Relationship (SAR) : Modify the methoxy or xanthene groups and correlate changes with bioactivity .
  • Target Prediction : Use PharmMapper or SEA to hypothesize novel targets based on structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide

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